2-((5-(4-ブロモフェニル)-1-(3-(トリフルオロメチル)フェニル)-1H-イミダゾール-2-イル)チオ)アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

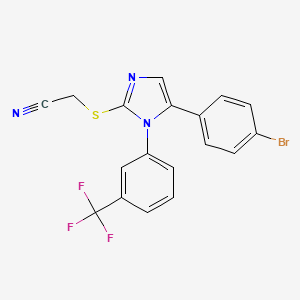

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H11BrF3N3S and its molecular weight is 438.27. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- コンテキスト: 研究者は、アセトニトリル中で市販されている安価な CuI を触媒として使用しました。 彼らは、さまざまな基質(アリール、脂肪族、ヘテロアリールチオールなど)を 2-(4-ブロモフェニル)ベンゾチアゾールとマイクロ波条件下で反応させ、目的の生成物を良好な収率から優れた収率で得ました .

- コンテキスト: 研究者は、この化合物の 3 つの多形の分子間相互作用と結晶充填を調べました。 彼らは、特性の異なる多形に関連する分子の特徴を理解することで、その挙動に対する洞察を得ました .

- コンテキスト: 研究者は、ジフェニルアミン置換トリス(2,4,6-トリメトキシフェニル)アミン誘導体を研究しました。 これらの有機ラジカルは、顕著な光熱変換効率を示し、近い将来、PTT の有望な候補となっています .

C–S クロスカップリング反応

多形研究

光熱療法 (PTT)

生物活性

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile , with the molecular formula C18H13BrF3N3OS and a molecular weight of 456.28 g/mol, is a synthetic derivative belonging to the imidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and anticancer agent.

Chemical Structure

The structure of the compound features:

- An imidazole ring, which is known for its biological significance.

- A thioacetamide moiety that enhances its reactivity.

- Substituted aromatic groups, including a bromophenyl and a trifluoromethylphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities. The following sections detail the specific activities associated with 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile.

Antibacterial Activity

Research has shown that imidazole derivatives can exhibit significant antibacterial properties. For instance, analogs of imidazole have been tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing that structural features such as aryl rings and electron-withdrawing groups are essential for activity . The presence of the bromophenyl and trifluoromethyl groups in this compound may enhance its interaction with bacterial targets.

Anticancer Activity

The anticancer potential of imidazole derivatives has been widely documented. Compounds similar to 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile have shown promising results in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the imidazole ring and substitution patterns significantly influence cytotoxicity .

In vitro studies have demonstrated that certain imidazole derivatives possess IC50 values lower than established chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .

Case Studies and Experimental Findings

Several studies have focused on evaluating the biological activity of related compounds:

- Study on Imidazole Derivatives : A series of thiazole-bearing compounds were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their anticancer activity, with some compounds exhibiting IC50 values comparable to doxorubicin .

- Antibacterial Screening : A preliminary exploration of various imidazole analogs showed that compounds with specific structural features, such as multiple aryl rings and electron-withdrawing groups, displayed enhanced antibacterial properties against MRSA .

Data Table: Biological Activity Summary

The mechanism through which 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetonitrile exerts its biological effects likely involves:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Disruption of cellular processes : The compound may interfere with DNA replication or protein synthesis within target cells.

特性

IUPAC Name |

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrF3N3S/c19-14-6-4-12(5-7-14)16-11-24-17(26-9-8-23)25(16)15-3-1-2-13(10-15)18(20,21)22/h1-7,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOBGTBLAUDJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。